molecular formula C23H20N2O3 B3259240 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 315234-94-7

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

Cat. No.: B3259240
CAS No.: 315234-94-7
M. Wt: 372.4 g/mol
InChI Key: FOHGGAWMVAOFGN-UHFFFAOYSA-N
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Description

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is a synthetic indole derivative provided for research and development purposes. This compound is part of the indole chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and pharmacophores . Indole derivatives are extensively investigated for their wide spectrum of biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antioxidant properties . The indole nucleus is a privileged structure that can bind with high affinity to multiple receptors, making it a valuable template for developing new therapeutic agents . As a functionalized indole, this compound serves as a key intermediate for researchers exploring novel chemical entities and conducting structure-activity relationship (SAR) studies. It is strictly for use in laboratory research. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-hydroxy-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-11-13-17(14-12-16)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)18-7-3-2-4-8-18/h2-14,20,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHGGAWMVAOFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the nitroethyl group to the indole core. The final step involves the reduction of the nitro group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound 4-Methylphenyl, nitroethyl, phenyl Nitro, hydroxyl ~380 (estimated) Not reported
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one 4-Methylphenyl, oxoethyl Oxo, hydroxyl 295.31 Likely polar; hydrogen-bonding capacity
4-{2-(Diethylamino)-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-2-methylbut-3-yn-2-ol Sulfonyl, diethylamino, methylphenyl Sulfonyl, alkyne 480.60 Enhanced stability due to sulfonyl group
3-(2-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indol-5-ol Methoxyphenyl, triazole Triazole, methoxy 334.35 Antioxidant activity
2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone Methoxyphenyl, pentyl Methoxy, ketone 349.45 Psychoactive potential

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound may increase polarity and acidity compared to methoxy or methyl groups in analogs like 2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone .
  • Hydrogen Bonding: The hydroxyl group in the target compound and 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one enhances solubility in polar solvents.
  • Stability: Sulfonyl-containing analogs (e.g., ) exhibit higher thermal stability due to strong S=O bonds, whereas nitro groups may confer oxidative sensitivity .

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts: Hydroxyl Protons: The hydroxyl group in the target compound may resonate near δ 8.6–10.0 ppm (DMSO-d6), similar to 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one . Nitro Group Effects: The nitroethyl moiety may deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ 4.5–5.5 ppm for CH₂NO₂) .
  • Melting Points: Sulfonyl and nitro groups generally increase melting points compared to methoxy or alkyl substituents .

Biological Activity

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is an indole derivative with a complex structure that includes a nitroethyl group, a methylphenyl group, and a phenyl group. Its molecular formula is C23H20N2O3, and it has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration : The process begins with the nitration of 4-methylacetophenone to introduce the nitro group.
  • Friedel-Crafts Acylation : This step attaches the nitroethyl group to the indole core.
  • Reduction : The final reduction of the nitro group yields the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes.
  • Receptor Binding : The indole core may bind to certain receptors, modulating their activity and leading to various biological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed lower MIC values against resistant strains compared to standard antibiotics like gentamycin .

Anticancer Properties

Recent investigations suggest potential anticancer activity:

  • Cell Line Studies : In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

Data Summary

Biological Activity Effect Observed Reference
AntimicrobialSignificant inhibition against bacteria and fungi
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated its effect on Methicillin-resistant Staphylococcus aureus (MRSA) and found it significantly inhibited bacterial growth compared to control groups .
  • Cancer Cell Apoptosis : Another research effort focused on its ability to trigger apoptosis in human breast cancer cells, showing promising results in reducing cell viability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing indole derivatives like 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted anilines with nitroethylenes or aldehydes to form intermediates. For example, Friedel-Crafts alkylation or Pictet-Spengler reactions are employed to construct the indole core .
  • Step 2 : Functionalization at the 2- and 3-positions of the indole scaffold using cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitutions .
  • Step 3 : Nitro group introduction via nitration or nitroethylation, often requiring controlled conditions to avoid over-oxidation .
  • Validation : Purity is confirmed via HPLC and NMR, while structural elucidation relies on X-ray crystallography (e.g., SHELX ).

Q. How is the structural characterization of this compound performed in academic research?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond angles, torsion angles, and stereochemistry. For example, SHELXTL refines disordered nitro groups or phenyl ring orientations .
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR identifies substituent positions (e.g., distinguishing between C-2 and C-3 phenyl groups via coupling patterns). Mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitroethyl-indole derivatives?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model disordered nitro or ethyl groups. For example, split positions for nitro oxygen atoms may refine with occupancy ratios .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data. Discordant bond lengths (>0.05 Å) may indicate solvent effects or crystal packing artifacts .
  • Case Study : In a related indole derivative, SHELX refinement revealed a 70:30 occupancy ratio for a nitroethyl group, resolved via Hirshfeld surface analysis .

Q. What strategies are used to analyze structure-activity relationships (SAR) for indole-based compounds in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical substituents (e.g., nitroethyl for electron-withdrawing effects, 4-methylphenyl for lipophilicity) using docking studies (AutoDock Vina) and CoMFA .
  • In Vitro Assays : Test kinase inhibition (e.g., VEGFR-2) or antimicrobial activity via dose-response curves (IC50_{50}/MIC values). For example, fluorophenyl analogs showed enhanced potency over methylphenyl groups in kinase assays .
  • Data Interpretation : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Variable Screening : Replicate reactions under differing conditions (solvent polarity, catalyst loading). For instance, THF vs. DMF may alter nitroethylation yields by 15–20% .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature, reagent purity). A 2024 study found that Pd(OAc)2_2 purity >98% increased Suzuki coupling yields by 12% .
  • Troubleshooting : Use TLC-MS to detect side products (e.g., over-nitration) and optimize quenching protocols .

Safety and Handling

Q. What safety protocols are critical when handling nitroethyl-indole derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles due to acute dermal/ocular toxicity (Category 4 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust (LC50_{50} > 2.5 mg/L in rodents) .
  • Spill Management : Neutralize nitro-containing spills with 10% sodium bicarbonate before disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in pharmacological assays for this compound?

  • Methodological Answer :

  • Standardization : Use cell lines with consistent passage numbers (e.g., HeLa < P30) and validate via STR profiling .
  • Positive Controls : Include reference inhibitors (e.g., BMS-540215 for kinase assays) to calibrate inter-lab variability .
  • Blinding : Implement double-blinded sample coding to minimize bias in IC50_{50} determinations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Reactant of Route 2
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3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.